molecular formula C30H27N B1526026 Bis(9,9-dimethyl-9H-fluoren-2-yl)amine CAS No. 500717-23-7

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

Cat. No.: B1526026
CAS No.: 500717-23-7
M. Wt: 401.5 g/mol
InChI Key: LCSMGMWMTSWXDD-UHFFFAOYSA-N
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Description

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a useful research compound. Its molecular formula is C30H27N and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is primarily used as a building block of organic sensitizers . These sensitizers are key components in dye-sensitized solar cells . The primary target of this compound is therefore the dye molecules in these solar cells.

Mode of Action

The compound interacts with its targets (the dye molecules) by enhancing their ability to absorb and utilize sunlight . This interaction results in an increase in the efficiency of the solar cells .

Biochemical Pathways

The compound affects the light absorption pathway in dye-sensitized solar cells . By enhancing the ability of the dye molecules to absorb sunlight, it increases the amount of solar energy that can be converted into electricity .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its absorption, distribution, and elimination in the context of its use in solar cells. The compound is soluble in Dimethylformamide , which may facilitate its distribution within the dye layer of the solar cells.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced light absorption by the dye molecules and increased efficiency of the solar cells . At the cellular level, this can result in a more effective conversion of solar energy into electricity .

Action Environment

Environmental factors such as light intensity and temperature can influence the action, efficacy, and stability of this compound. For instance, higher light intensities may lead to increased energy absorption and conversion, while extreme temperatures could potentially affect the stability of the compound . .

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSMGMWMTSWXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731363
Record name N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500717-23-7
Record name N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(9,9-dimethylfluoren-2-yl)amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

81 g of 2-bromo-9,9-dimethyl-9H-fluorene (300 mmol), 93 g of 2-amino-9,9-dimethyl-9H-fluorene (444 mmol), 5 g of DPPF (9 mmol), 2 g of palladium(II) acetate and 86 g of sodium tert-butoxide (486 mmol) are heated at the boil for 18 h in 1.5 l of toluene under a protective-gas atmosphere. The mixture is subsequently partitioned between toluene and water, the organic phase is washed three times with water, dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 93 g (231 mmol, 77%).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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